molecular formula C19H22N2O2S B2595093 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1903364-85-1

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2595093
CAS No.: 1903364-85-1
M. Wt: 342.46
InChI Key: RLIFPAUXKMDLBZ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-1-yl core substituted with a 5-methylpyridin-2-yloxy group at the 3-position and a phenylthio moiety at the terminal propan-1-one chain. Its structural complexity combines heterocyclic and sulfur-containing functionalities, making it a candidate for diverse biological applications.

Properties

IUPAC Name

1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-15-7-8-18(20-13-15)23-16-9-11-21(14-16)19(22)10-12-24-17-5-3-2-4-6-17/h2-8,13,16H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIFPAUXKMDLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring can be functionalized to introduce the desired substituents.

    Introduction of the Methylpyridine Moiety: This step involves the reaction of the pyrrolidine intermediate with a methylpyridine derivative under appropriate conditions, such as using a base and a solvent like dichloromethane.

    Attachment of the Phenylthio Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest analogs include derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one and related pyrrolidin-1-yl-substituted ketones. Below is a comparative analysis:

Compound Key Structural Features Biological Activity Physicochemical Properties
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one Pyrrolidin-1-yl core, 5-methylpyridin-2-yloxy, phenylthio-propanone Not explicitly reported; inferred potential for kinase inhibition or antimicrobial use High logP (lipophilic), moderate solubility in polar solvents
1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (MPP, Ev7) Methylsulfonylphenyl instead of pyrrolidin-pyridinyloxy Potent COX-2 inhibitor (IC₅₀ = 0.8 µM), high selectivity over COX-1 (SI > 100) Lower logP due to sulfonyl group; improved aqueous solubility
3-(Furan-2-yl)-1-aryl-3-(phenylthio)propan-1-one (Ev14) Furan-2-yl instead of pyridinyloxy Antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) Reduced aromaticity; higher metabolic instability
1-(Pyrrolidin-1-yl)-3-(tetrahydrofuran-3-yl)propan-1-one (Ev3) Tetrahydrofuran-3-yl instead of phenylthio Intermediate in EthR inhibitor synthesis; no direct bioactivity reported Higher polarity; lower membrane permeability
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (Ev9) 2-Hydroxyphenyl and pyridin-4-yl substituents Flavoring agent; genotoxicity concerns (negative in Ames test) Moderate logP; pH-dependent solubility

Activity and Selectivity Trends

  • COX-2 Inhibition : The methylsulfonyl group in MPP (Ev7) enhances COX-2 binding affinity, whereas the pyridinyloxy group in the target compound may favor kinase or antimicrobial targets due to its aromatic nitrogen and steric bulk .
  • Antimicrobial vs. Cytotoxic Effects : The phenylthio moiety in both the target compound and MPP (Ev7) is critical for redox modulation. However, furan derivatives (Ev14) show weaker antimicrobial activity, suggesting pyridinyloxy substituents may improve potency .
  • Safety Profile: Structurally related propan-1-ones (e.g., No. 2158, Ev9) exhibit genotoxicity risks, emphasizing the need for rigorous safety testing of the target compound .

Biological Activity

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyrrolidine ring, a 5-methylpyridine moiety, and a phenylthio group. The synthesis typically involves several steps, including:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Attachment of the Methylpyridine Group : The methylpyridine moiety is introduced via etherification reactions with 5-methylpyridin-2-ol.
  • Introduction of the Phenylthio Group : This can involve nucleophilic substitution reactions where thiophenol is used as a reactant.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as a ligand, modulating the activity of these targets and influencing biochemical pathways.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits activity against certain bacterial strains, potentially making it useful in treating infections.
  • Anti-cancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.

Case Studies

  • Antimicrobial Studies : In vitro tests demonstrated that derivatives of the compound displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .
  • Cytotoxicity Assays : A study evaluating the cytotoxic effects on various cancer cell lines revealed that certain analogs exhibited selective toxicity, particularly against leukemia cells .

Data Tables

PropertyValue
Molecular FormulaC16H17N3O2
Molecular Weight283.32 g/mol
CAS Number1903828-09-0
Antimicrobial ActivityActive against S. aureus and E. coli
Cytotoxicity (IC50)Varies by cell line; significant against leukemia

Research Findings

Recent investigations into the biological activity of this compound have focused on its role as a potential therapeutic agent. Findings indicate:

  • Interaction with Biological Macromolecules : The compound shows promise in binding to specific proteins involved in disease pathways, suggesting a mechanism for its biological effects.
  • Potential for Drug Development : Given its diverse activities, further research is warranted to explore its efficacy and safety profiles in clinical settings.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one, and how can reaction conditions be optimized?

A multistep synthesis is typically employed. First, the pyrrolidine ring is functionalized with a 5-methylpyridin-2-yloxy group via nucleophilic substitution, using a leaving group (e.g., bromide) at the pyrrolidine C3 position. The phenylthio group is introduced through thiol-ene coupling or Michael addition to a propanone intermediate. Optimization includes:

  • Temperature control (e.g., 0–60°C for coupling reactions) .
  • Catalysts like Pd for cross-coupling or base-mediated thiolation .
  • Purification via column chromatography with gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques (NMR, IR) be used to characterize this compound, and what key signals should researchers prioritize?

  • 1H/13C NMR : Focus on the pyrrolidine protons (δ 2.5–3.5 ppm for N-bound CH2), the pyridinyl aromatic signals (δ 7.0–8.5 ppm), and the phenylthio group’s deshielded protons (δ 7.2–7.6 ppm) .
  • IR : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ via ESI-MS) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Use PPE (gloves, goggles) due to potential skin/eye irritation .
  • Avoid exposure to oxidizing agents, as thioethers may form toxic byproducts .
  • Store in sealed containers under inert gas (N2/Ar) to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?

Single-crystal X-ray diffraction using SHELX software is ideal:

  • Grow crystals via slow evaporation (e.g., in ethanol/water).
  • Refinement parameters (R-factor < 0.05) confirm bond lengths/angles.
  • Compare experimental data with DFT-calculated structures to resolve chiral centers in the pyrrolidine ring .

Q. What strategies address contradictions in biological activity data (e.g., inconsistent IC50 values) for this compound?

  • Validate assays with positive/negative controls (e.g., reference inhibitors).
  • Re-evaluate purity (HPLC > 98%) and solubility (DMSO stock stability) .
  • Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target engagement .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • DFT calculations (B3LYP/6-31G*) model transition states for thioether oxidation or ketone reduction .
  • Molecular docking identifies potential interactions with biological targets (e.g., kinases) .
  • Solvent effects (PCM models) predict regioselectivity in substitution reactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP) ensure stereocontrol .
  • Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy.
  • Crystallization-induced dynamic resolution (CIDR) improves yield in large batches .

Q. How do regulatory constraints impact the development of this compound for preclinical studies?

  • Verify compliance with controlled substance lists (e.g., DEA Schedule) if structural analogs exist .
  • Document synthetic intermediates for ITAR/EU REACH compliance .
  • Toxicity screening (Ames test, hERG assay) is required before in vivo studies .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate spectral data (e.g., NOESY vs. X-ray) to resolve structural ambiguities .
  • Reaction Optimization : Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, catalyst loading) .

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